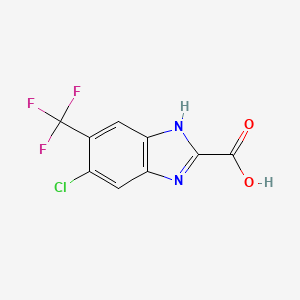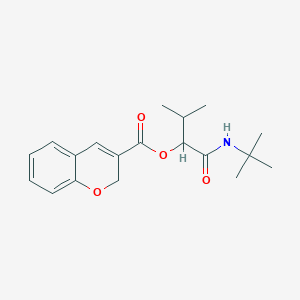![molecular formula C8H12O2 B12940237 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one](/img/structure/B12940237.png)
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-2-oxaspiro[33]heptan-5-one is a chemical compound with the molecular formula C8H12O2 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a strong acid or base, which facilitates the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for drug development, especially in the design of spirocyclic drugs with enhanced bioavailability and stability.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The spirocyclic structure allows the compound to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved in these interactions can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol: This compound is closely related, differing only by the presence of a hydroxyl group instead of a ketone.
2-Oxaspiro[3.3]heptane-6-ol: Another similar compound with a different substitution pattern on the spirocyclic ring.
Uniqueness: 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one is unique due to its specific spirocyclic structure and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other related compounds.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
7,7-dimethyl-2-oxaspiro[3.3]heptan-5-one |
InChI |
InChI=1S/C8H12O2/c1-7(2)3-6(9)8(7)4-10-5-8/h3-5H2,1-2H3 |
Clave InChI |
MKSORYUZSZCLOR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C12COC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)


![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)
![5-Methoxypyrazolo[1,5-a]pyridin-2-amine](/img/structure/B12940190.png)




![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)
![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
![Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)

